molecular formula C22H27N3O3 B251796 N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-propoxybenzamide

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-propoxybenzamide

Cat. No. B251796
M. Wt: 381.5 g/mol
InChI Key: SORVESWUYONYLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-propoxybenzamide, also known as APB, is a chemical compound that has been studied extensively in scientific research. It is a potent and selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) ion channel, which is involved in pain sensation and inflammation.

Mechanism of Action

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-propoxybenzamide acts as a competitive antagonist of the TRPV1 ion channel, which is involved in pain sensation and inflammation. By binding to the channel, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-propoxybenzamide prevents the activation of TRPV1 by various stimuli, such as heat, capsaicin, and acid. This results in a reduction of pain sensation and inflammation.
Biochemical and Physiological Effects:
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-propoxybenzamide has been shown to have a variety of biochemical and physiological effects. In animal models, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-propoxybenzamide has been shown to reduce pain sensation and inflammation in various tissues, including the joints, skin, and gastrointestinal tract. N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-propoxybenzamide has also been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-propoxybenzamide in lab experiments is its potency and selectivity as a TRPV1 antagonist. This makes it a valuable tool for studying the channel's function and its role in various disease states. However, one limitation of using N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-propoxybenzamide is its potential off-target effects, which could lead to unintended consequences in experiments. Additionally, the use of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-propoxybenzamide in animal models may not fully translate to human physiology, which could limit its clinical relevance.

Future Directions

There are several future directions for N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-propoxybenzamide research. One area of interest is the development of more potent and selective TRPV1 antagonists, which could have greater clinical efficacy and fewer off-target effects. Another area of interest is the investigation of TRPV1's role in other disease states, such as cancer and metabolic disorders. Additionally, the use of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-propoxybenzamide in combination with other drugs or therapies could be explored as a potential treatment option for various diseases.

Synthesis Methods

The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-propoxybenzamide involves several steps, starting with the reaction of 4-nitrophenyl-4-propoxybenzoate with acetic anhydride and piperazine to form 4-(4-acetylpiperazin-1-yl)phenyl-4-propoxybenzoate. This intermediate is then reduced with hydrogen gas over a palladium catalyst to yield N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-propoxybenzamide.

Scientific Research Applications

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-propoxybenzamide has been used extensively in scientific research to study the TRPV1 ion channel and its role in pain sensation and inflammation. It has been shown to be a potent and selective antagonist of TRPV1, which makes it a valuable tool for studying the channel's function. N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-propoxybenzamide has also been used to investigate the role of TRPV1 in various disease states, such as osteoarthritis, neuropathic pain, and inflammatory bowel disease.

properties

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-propoxybenzamide

InChI

InChI=1S/C22H27N3O3/c1-3-16-28-21-10-4-18(5-11-21)22(27)23-19-6-8-20(9-7-19)25-14-12-24(13-15-25)17(2)26/h4-11H,3,12-16H2,1-2H3,(H,23,27)

InChI Key

SORVESWUYONYLS-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C

Origin of Product

United States

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